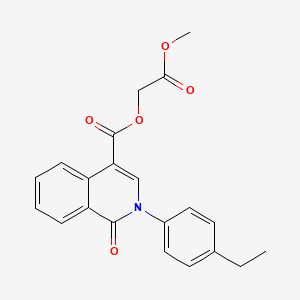

2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate" is a chemical entity that appears to be related to a class of compounds known as dihydroisoquinoline carboxylates. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The papers provided discuss various synthetic methods and chemical properties of related dihydroisoquinoline derivatives, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates is described as an efficient method involving C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by treatment with bases to afford pyrido[2,1-a]isoquinoline derivatives . Another synthesis approach for similar compounds involves short-term treatment with hydrohalogen acids to form ethyl esters of halo-substituted dihydroquinoline carboxylic acids . Additionally, the preparation of a related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, is achieved through a multi-step process including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization . These methods provide a foundation for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is characterized by the dihydroisoquinoline scaffold, which is a bicyclic system consisting of a benzene ring fused to a nitrogen-containing heterocycle. The presence of substituents such as ethyl ester groups and halogens can influence the electronic and steric properties of the molecule, as well as its reactivity . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intramolecular interactions and conformational dynamics.

Chemical Reactions Analysis

The chemical reactivity of dihydroisoquinoline derivatives can be quite diverse. For instance, intramolecular cyclization reactions are used to form pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . The presence of acyl azide and isocyanate functionalities in the starting materials can lead to regiospecific conversion into urea and urethanes, which upon thermal treatment yield the target heterocyclic compounds . These reactions highlight the potential for the compound of interest to undergo similar transformations, leading to a variety of structurally complex and biologically relevant products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not directly reported in the provided papers, related compounds such as ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylates have been synthesized and studied as intermediates for the preparation of NMDA receptor antagonists . These compounds exhibit properties that are influenced by their stereochemistry and functional groups, which can affect their solubility, stability, and reactivity. The compound of interest would likely share some of these properties, making it a candidate for further investigation in the context of drug development and synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Analysis

The compound exhibits a crystal structure consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and 4-[(2-ethoxy-2-oxoethyl)(phenyl)carbomoyl] units, where the oxoquinoline unit is almost planar and the acetate substituent is nearly perpendicular to its mean plane. In the crystal, weak hydrogen bonds and π–π interactions stabilize the structure, linking molecules into a three-dimensional network (Baba et al., 2019).

Synthetic Applications

The compound is used in the synthesis of novel pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate via intramolecular cyclizations, starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. The synthesis involves key substrates with acyl azide and isocyanate functionalities, leading to the formation of target ring systems (Kaptı et al., 2016).

Chemical Reactions and Properties

Studies have shown the compound's involvement in various chemical reactions, including the synthesis of quinolone and quinoline-2-carboxylic acid amides, showcasing its versatility in chemical synthesis and potential applications in developing pharmaceutical agents (Horchler et al., 2007). Additionally, the compound's reaction with phosphorus oxychloride has been explored, revealing insights into its reactivity and potential for further chemical transformations (Ukrainets et al., 2009).

Eigenschaften

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-3-14-8-10-15(11-9-14)22-12-18(21(25)27-13-19(23)26-2)16-6-4-5-7-17(16)20(22)24/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNHNRMVRHHVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)